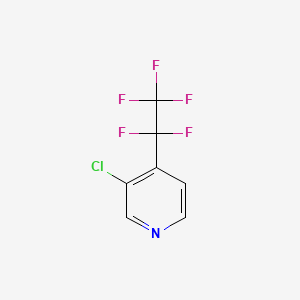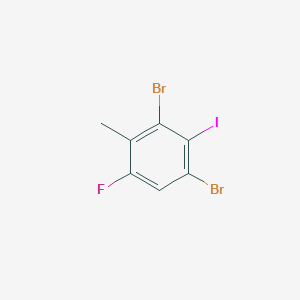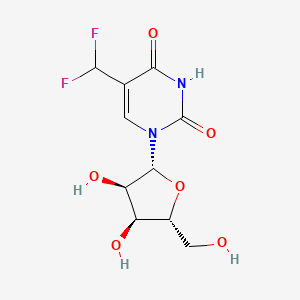![molecular formula C8H9N3O2 B15200329 (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyrazine core, leading to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the imidazo[1,2-a]pyrazine core.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the imidazo[1,2-a]pyrazine core.
科学的研究の応用
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The methoxy and hydroxymethyl groups can also play a role in modulating the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents at the 6- and 2-positions.
Uniqueness
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
(6-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O2/c1-13-8-4-11-3-6(5-12)10-7(11)2-9-8/h2-4,12H,5H2,1H3 |
InChIキー |
CYDZBZPZWQWITE-UHFFFAOYSA-N |
正規SMILES |
COC1=CN2C=C(N=C2C=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15200261.png)



![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanol](/img/structure/B15200275.png)

![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)



![Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B15200339.png)
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)


